Squamatic acid

Beschreibung

Eigenschaften

Molekularformel |

C19H18O9 |

|---|---|

Molekulargewicht |

390.3 g/mol |

IUPAC-Name |

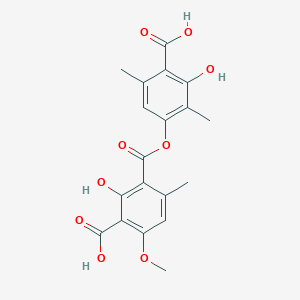

4-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |

InChI |

InChI=1S/C19H18O9/c1-7-5-10(9(3)15(20)12(7)17(22)23)28-19(26)13-8(2)6-11(27-4)14(16(13)21)18(24)25/h5-6,20-21H,1-4H3,(H,22,23)(H,24,25) |

InChI-Schlüssel |

WCWYEXBIRSSVGF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |

Kanonische SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |

Herkunft des Produkts |

United States |

What is the chemical structure of squamatic acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of squamatic acid, a naturally occurring depside found in various lichen species. This document covers its chemical structure, physicochemical properties, biological activities, and detailed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Squamatic acid, with the chemical formula C₁₉H₁₈O₉, is a depside, which is a type of polyphenolic compound formed by the ester linkage of two or more hydroxybenzoic acid units. Its systematic IUPAC name is 2-hydroxy-4-methoxy-6-methyl-1,3-benzenedicarboxylic acid 1-(4-carboxy-3-hydroxy-2,5-dimethylphenyl) ester.

Below is a 2D representation of the chemical structure of squamatic acid.

Physicochemical Properties of Squamatic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₉ | |

| Molecular Weight | 390.34 g/mol | |

| IUPAC Name | 2-hydroxy-4-methoxy-6-methyl-1,3-benzenedicarboxylic acid 1-(4-carboxy-3-hydroxy-2,5-dimethylphenyl) ester | |

| SMILES | COc1cc(C)c(C(=O)Oc2cc(C)c(C(=O)O)c(O)c2C)c(O)c1C(=O)O | |

| CAS Number | 569-36-8 | |

| Boiling Point | 643.3 ± 55.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ |

Biological Activities and Quantitative Data

Squamatic acid has demonstrated notable biological activities, particularly in the realm of oncology.

Anticancer Activity

Squamatic acid has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | IC₅₀ (µM) | Cancer Type | Reference |

| Human Gastric Carcinoma (HGC) | 35.14 | Gastric Cancer | [1] |

| Human Hepatocellular Carcinoma (HepG2) | 0.31 | Liver Cancer | [1] |

Experimental Protocols

Isolation and Purification of Squamatic Acid from Cladonia squamosa

This protocol describes a general procedure for the extraction and purification of squamatic acid from the lichen Cladonia squamosa.

1. Sample Preparation:

-

Collect and air-dry the thalli of Cladonia squamosa.

-

Grind the dried lichen material into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform a Soxhlet extraction of the powdered lichen material (approximately 100 g) with acetone for 24 hours.

-

Alternatively, macerate the powdered lichen with acetone at room temperature with continuous stirring for 48 hours.

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification:

-

Dissolve the crude extract in a minimal amount of acetone.

-

Subject the dissolved extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., toluene:dioxane:acetic acid, 180:45:5 v/v/v).

-

Combine the fractions containing the compound of interest (visualized under UV light or by staining with a suitable reagent).

-

Recrystallize the combined fractions from a suitable solvent system (e.g., acetone-water or ethanol) to yield pure squamatic acid.

Characterization of Squamatic Acid

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified squamatic acid in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

¹H-NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include aromatic protons, methyl protons, a methoxy group, and hydroxyl and carboxylic acid protons.

-

¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals would include carbons of the aromatic rings, methyl groups, a methoxy group, and carbonyl carbons from the ester and carboxylic acid functionalities.

2. Mass Spectrometry (MS):

-

Analyze the purified compound using a mass spectrometer (e.g., ESI-MS or HRMS) to determine its molecular weight and fragmentation pattern, which can confirm the chemical structure.

Potential Signaling Pathway

The anti-inflammatory and anticancer effects of many phenolic compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for squamatic acid is still emerging, it is plausible that its biological activities could be attributed to the modulation of this pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

The following diagram illustrates a generalized workflow for investigating the inhibitory effect of a compound like squamatic acid on the NF-κB pathway.

This comprehensive guide provides a foundational understanding of squamatic acid for researchers and professionals in drug development. Further investigation into its specific mechanisms of action and therapeutic potential is warranted.

References

Squamatic Acid: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squamatic acid, a lichen-derived secondary metabolite, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the discovery and natural origins of squamatic acid. It details the historical context of its identification, outlines its primary lichen sources, and presents a comprehensive review of its physicochemical properties. Furthermore, this guide includes detailed experimental protocols for the isolation and characterization of squamatic acid, summarizes its known biological activities with available quantitative data, and explores its potential interactions with cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

Further significant contributions to the understanding of squamatic acid were made by the Japanese chemist Yasuhiko Asahina (1881-1975). Asahina and his colleagues systematically investigated the chemical structures of numerous lichen metabolites, including those from the genus Cladonia. His work, particularly from the 1930s onwards, was instrumental in elucidating the precise chemical structure of many lichen acids and establishing a systematic framework for their classification.[1]

Natural Sources

Squamatic acid is primarily found in various species of lichens, which are composite organisms arising from algae or cyanobacteria living among filaments of multiple fungi species in a mutualistic relationship. The principal genus known to produce squamatic acid is Cladonia .

Table 1: Principal Lichen Genera Containing Squamatic Acid

| Genus | Notable Species |

| Cladonia | C. squamosa, C. rangiferina, C. uncialis |

| Xanthoparmelia | Various species |

| Parmelia | Various species |

| Parmotrema | Various species |

| Rimelia | Various species |

| Usnea | Various species |

| Stereocaulon | Various species |

The concentration of squamatic acid can vary significantly between different lichen species and even within the same species depending on geographical location, substrate, and environmental conditions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of squamatic acid is crucial for its extraction, purification, and formulation in potential therapeutic applications.

Table 2: Physicochemical Properties of Squamatic Acid

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₉ | [2] |

| Molecular Weight | 390.34 g/mol | [2] |

| Melting Point | 225-227 °C (decomposes) | [No specific citation found in search results] |

| Solubility | Soluble in acetone, ethanol; sparingly soluble in water. | [3] |

| logP (Octanol-Water Partition Coefficient) | ~3.5 (Estimated) | [No specific citation found in search results] |

Experimental Protocols

The isolation and purification of squamatic acid from its natural lichen sources are critical steps for further research. The following protocol is a generalized method adapted from established procedures for the extraction of lichen acids from Cladonia species.

Isolation and Purification of Squamatic Acid from Cladonia squamosa

4.1.1. Materials and Reagents

-

Dried and cleaned thalli of Cladonia squamosa

-

Acetone (ACS grade)

-

Ethanol (95%)

-

Toluene

-

Dioxane

-

Acetic acid

-

Silica gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography column

4.1.2. Extraction Procedure

-

Grinding: Grind the dried lichen thalli into a fine powder using a blender or a mortar and pestle.

-

Maceration: Suspend the powdered lichen material in acetone (e.g., 100 g of lichen powder in 1 L of acetone) in a large flask.

-

Extraction: Stir the mixture at room temperature for 24 hours.

-

Filtration: Filter the mixture through cheesecloth and then through filter paper to remove the solid lichen material.

-

Concentration: Concentrate the acetone extract under reduced pressure using a rotary evaporator until a crude, resinous residue is obtained.

4.1.3. Purification by Column Chromatography

-

Slurry Preparation: Dissolve the crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of toluene-dioxane-acetic acid (e.g., starting with 180:45:5 v/v/v).

-

Loading: Carefully load the dried silica gel with the adsorbed crude extract onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., toluene-dioxane-acetic acid). Visualize the spots under UV light (254 nm) and by spraying with 10% sulfuric acid in ethanol followed by heating. Squamatic acid typically appears as a distinct spot.

-

Fraction Pooling and Crystallization: Combine the fractions containing pure squamatic acid, as determined by TLC. Evaporate the solvent under reduced pressure. Recrystallize the resulting solid from a suitable solvent, such as aqueous ethanol, to obtain pure squamatic acid crystals.

Biological Activities and Signaling Pathways

While research on the specific biological activities of squamatic acid is not as extensive as for other lichen compounds like usnic acid, preliminary studies and the activities of structurally related compounds suggest potential in several areas.

Antioxidant Activity

Many lichen-derived phenolic compounds exhibit significant antioxidant properties. The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure. Lower IC50 values indicate higher antioxidant potency.

Table 3: Reported Antioxidant Activity Data (Hypothetical - requires specific experimental data for squamatic acid)

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Data not yet available in cited literature | |

| ABTS Radical Scavenging | Data not yet available in cited literature |

Note: While specific IC50 values for squamatic acid were not found in the provided search results, the general antioxidant potential of lichen phenolics is well-established.

Anti-inflammatory and Anticancer Potential and Associated Signaling Pathways

The structural characteristics of squamatic acid suggest that it may modulate inflammatory and carcinogenic processes. Many natural phenolic compounds exert their effects by interfering with key cellular signaling pathways. While direct evidence for squamatic acid is still emerging, plausible targets include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central regulators of inflammation and cell proliferation.

Potential Anti-inflammatory Mechanism: In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). A compound like squamatic acid could potentially inhibit the phosphorylation of key proteins in these cascades, thereby downregulating the inflammatory response.[4][5][6][7]

Potential Anticancer Mechanism: Dysregulation of signaling pathways that control cell growth, proliferation, and apoptosis is a hallmark of cancer. The intrinsic apoptotic pathway, for instance, is a critical process for eliminating damaged or cancerous cells. It is conceivable that squamatic acid could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins within this pathway.[8][9][10][11][12]

Future Directions

The study of squamatic acid presents several promising avenues for future research. A primary focus should be on the comprehensive evaluation of its biological activities, including the determination of specific IC50 values for its antioxidant, anti-inflammatory, and cytotoxic effects against various cell lines. Furthermore, detailed mechanistic studies are required to elucidate the precise signaling pathways through which squamatic acid exerts its effects. Such research will be invaluable for assessing its potential as a lead compound in drug discovery and development.

Conclusion

Squamatic acid is a fascinating natural product with a rich history rooted in the pioneering days of lichen chemistry. While its full biological potential is yet to be completely unlocked, its chemical structure and the activities of related compounds suggest that it is a promising candidate for further investigation. This guide has provided a comprehensive overview of the current knowledge surrounding squamatic acid, from its discovery and natural sources to its physicochemical properties and potential mechanisms of action, thereby offering a solid foundation for future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scite.ai [scite.ai]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 12. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of squamatic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of Squamatic Acid

Introduction

Squamatic acid is a secondary metabolite derived from lichens, belonging to the class of compounds known as depsides. As a naturally occurring phenolic compound, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities exhibited by related lichen-derived substances. This technical guide provides a comprehensive overview of the known physical and chemical properties of squamatic acid, details on its isolation and characterization, and a visualization of relevant experimental workflows and potential biological pathways.

Physical and Chemical Properties

The fundamental physicochemical properties of squamatic acid have been characterized through various analytical techniques. These quantitative data are summarized below for clear reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₈O₉ | [1][] |

| Molecular Weight | 390.34 g/mol | [1][] |

| IUPAC Name | 4-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid | [] |

| CAS Number | 569-36-8 | [] |

| Boiling Point | 643.3 ± 55.0 °C at 760 mmHg | [] |

| Density | 1.5 ± 0.1 g/cm³ | [] |

| Solubility | Poorly soluble in water due to its lipophilic nature. Good solubility in solvents like acetone and ethyl acetate.[3] | [3] |

Spectroscopic Data for Structural Elucidation

The structural characterization of squamatic acid relies on a combination of modern spectroscopic techniques. These methods are indispensable for confirming the identity and purity of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are critical for determining the detailed molecular structure, including the placement of protons and carbon atoms, which defines the compound's skeleton and the position of its functional groups.[4]

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the precise molecular weight and elemental formula of the compound.[5][6] Fragmentation patterns observed in the mass spectrum can provide further structural information.[5][6]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[5] The spectrum of squamatic acid would be expected to show characteristic absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) from carboxylic acid and ester groups, and C-O stretching vibrations.[5][7]

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and quantification of squamatic acid from its natural lichen sources.

Extraction and Isolation from Lichen Thalli

The isolation of squamatic acid typically involves solvent extraction from dried and powdered lichen material. Acetone is widely reported as one of the most efficient solvents for this purpose.[3][8]

Protocol:

-

Sample Preparation : Dry the collected lichen material to remove moisture and grind it into a fine powder to maximize the surface area for extraction.[8]

-

Solvent Extraction : Place the powdered lichen material into a round-bottom flask and add a suitable solvent, such as acetone.[8] Perform the extraction using a method like heat reflux, which involves heating the mixture in a water bath (e.g., at 90°C for 60 minutes) with a connected reflux condenser to prevent solvent loss.[8]

-

Filtration : After the extraction period, allow the mixture to cool. Filter the extract to separate the solid lichen biomass from the solvent containing the dissolved secondary metabolites.[8]

-

Solvent Evaporation : Use a rotary evaporator to remove the solvent from the filtrate. This process yields a crude extract containing squamatic acid and other co-extracted compounds.[8]

-

Purification : The crude extract can be further purified using chromatographic techniques, such as column chromatography, to isolate squamatic acid from other components.

Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable analytical method for the quantification of squamatic acid in an extract.[8][9]

Protocol:

-

Standard Preparation : Prepare standard solutions of purified squamatic acid of known concentrations in a suitable solvent (e.g., acetone or methanol).

-

Sample Preparation : Dissolve a precisely weighed amount of the crude lichen extract in the mobile phase solvent.

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is typically used.[4]

-

Mobile Phase : A gradient elution using a mixture of solvents, such as acetonitrile and acidified water (e.g., with 0.5% formic acid), is often employed for optimal separation.[9]

-

Detection : Use a UV detector set at a wavelength where squamatic acid exhibits strong absorbance, typically in the range of 233-282 nm.[8]

-

-

Analysis : Inject the standard solutions to create a calibration curve. Subsequently, inject the sample extract. The concentration of squamatic acid in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

The following diagrams, generated using DOT language, illustrate key workflows and potential mechanisms relevant to the study of squamatic acid.

Caption: A flowchart detailing the key stages of squamatic acid extraction.

Caption: Potential mechanism of squamatic acid in NF-κB signaling.

References

- 1. Squamatic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Squamatic Acid in Lichens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Squamatic acid, a β-orcinol depside found in various lichen species, particularly within the genus Cladonia, represents a class of polyketide secondary metabolites with potential biological activities. Despite the general understanding of depside biosynthesis in lichens, the specific pathway leading to squamatic acid has not been fully elucidated. This technical guide synthesizes current knowledge on the biosynthesis of structurally related β-orcinol depsides to propose a putative biosynthetic pathway for squamatic acid. We delineate the core enzymatic steps, from the initial polyketide chain formation by a non-reducing polyketide synthase (NR-PKS) to the final esterification, and present a hypothetical biosynthetic gene cluster (BGC). Furthermore, this document provides detailed experimental protocols for the elucidation of this pathway, including methods for gene cluster identification, heterologous expression of the PKS, and quantitative analysis of intermediates and final products. Diagrams of the proposed biosynthetic pathway, experimental workflows, and a potential regulatory signaling cascade are provided to facilitate a deeper understanding. This guide serves as a foundational resource for researchers aiming to investigate the biosynthesis of squamatic acid and other lichen depsides for applications in drug discovery and metabolic engineering.

Introduction

Lichens, symbiotic organisms composed of a fungal partner (mycobiont) and one or more photosynthetic partners (photobiont), are prolific producers of a diverse array of secondary metabolites. These "lichen acids" exhibit a wide range of biological activities and play crucial roles in the survival of the organism.[1] Squamatic acid, a member of the β-orcinol depside class of polyketides, is a characteristic metabolite of several lichen species, including those in the genus Cladonia.[2] Depsides consist of two or more hydroxybenzoic acid moieties joined by an ester linkage.[3] The biosynthesis of these compounds is known to originate from the acetyl-polymalonyl pathway, with a non-reducing polyketide synthase (NR-PKS) as the central enzyme.[4][5]

While the general principles of depside biosynthesis are established, the specific genetic and enzymatic machinery responsible for the production of squamatic acid remains to be experimentally verified. This guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway based on the well-characterized biosynthesis of structurally similar β-orcinol depsides, such as barbatic acid.[6] We will explore the key enzymatic steps, the likely genetic architecture of the biosynthetic gene cluster, and provide a roadmap for the experimental validation of this proposed pathway.

Proposed Biosynthesis of Squamatic Acid

The biosynthesis of squamatic acid is proposed to be a multi-step process initiated by a Type I non-reducing polyketide synthase (NR-PKS). This pathway can be conceptually divided into three main stages: the synthesis of two distinct β-orsellinic acid-type monomers, their subsequent modification, and their final condensation to form the depside structure of squamatic acid.

Stage 1: Polyketide Synthesis of Monomeric Units

The biosynthesis of squamatic acid begins with the synthesis of two different β-orcinol moieties by a single, iterative NR-PKS. This enzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to construct two distinct polyketide chains.[4][5] The structure of squamatic acid (2-hydroxy-4-methoxy-6-methyl-1,3-benzenedicarboxylic acid 1-(4-carboxy-3-hydroxy-2,5-dimethylphenyl) ester) suggests the formation of two key precursors:

-

A-ring precursor: A derivative of 2,4-dihydroxy-3,6-dimethylbenzoic acid.

-

B-ring precursor: A derivative of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid.

The NR-PKS responsible for squamatic acid biosynthesis is hypothesized to contain two acyl carrier protein (ACP) domains, which are crucial for the synthesis and subsequent esterification of the two separate polyketide chains that will form the A and B rings of the final depside.[7]

Stage 2: Tailoring of the Monomeric Units

Following the synthesis of the initial polyketide chains and their cyclization to form the aromatic rings, a series of tailoring reactions are proposed to occur. These modifications are likely catalyzed by enzymes encoded by genes within the same biosynthetic gene cluster as the PKS. Based on the structure of squamatic acid, these tailoring steps would include:

-

Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings.

-

Methylation: O-methylation of a hydroxyl group on the B-ring precursor, catalyzed by an O-methyltransferase.

-

Carboxylation: While the carboxylic acid groups are typically derived from the polyketide backbone, additional carboxylation steps by specialized enzymes cannot be ruled out.

Stage 3: Depside Bond Formation

The final step in the biosynthesis of squamatic acid is the formation of the characteristic ester linkage (depside bond) between the two modified monomeric units. This reaction is catalyzed by the PKS itself, likely through the action of a terminal thioesterase (TE) or a similar condensation domain.[4][7] The enzyme facilitates the esterification of the carboxyl group of the B-ring precursor with a hydroxyl group on the A-ring precursor.

digraph "Squamatic Acid Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];

edge [fontname="Arial", fontsize=10];

// Colors

bgcolor="#F1F3F4";

node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

edge [color="#34A853"];

// Nodes

acetyl_coa [label="Acetyl-CoA"];

malonyl_coa [label="Malonyl-CoA"];

nr_pks [label="Non-Reducing\nPolyketide Synthase (NR-PKS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

precursor_a [label="Precursor A\n(β-orsellinic acid derivative)"];

precursor_b [label="Precursor B\n(β-orsellinic acid derivative)"];

tailoring [label="Tailoring Enzymes\n(Hydroxylases, O-Methyltransferase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

modified_a [label="Modified Precursor A"];

modified_b [label="Modified Precursor B"];

esterification [label="Esterification\n(Depside Bond Formation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

squamatic_acid [label="Squamatic Acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

acetyl_coa -> nr_pks;

malonyl_coa -> nr_pks;

nr_pks -> precursor_a;

nr_pks -> precursor_b;

precursor_a -> tailoring;

precursor_b -> tailoring;

tailoring -> modified_a;

tailoring -> modified_b;

modified_a -> esterification;

modified_b -> esterification;

esterification -> squamatic_acid;

}

Figure 2: Experimental workflow for elucidating the squamatic acid biosynthetic pathway.

Regulation of Squamatic Acid Biosynthesis

The production of secondary metabolites in lichens is a tightly regulated process, influenced by both genetic and environmental factors. While specific signaling pathways controlling squamatic acid biosynthesis are unknown, a general model can be proposed based on our understanding of fungal secondary metabolism.

Environmental cues, such as nutrient availability, light, and temperature, are perceived by cellular receptors, initiating a signal transduction cascade. This cascade often involves mitogen-activated protein kinase (MAPK) pathways and the activation of global regulators like the velvet complex. These global regulators, in turn, can activate pathway-specific transcription factors encoded within the squamatic acid BGC. The activated transcription factor then binds to the promoter regions of the biosynthetic genes, including the NR-PKS, leading to their coordinated expression and the subsequent production of squamatic acid.

```dot

digraph "Signaling Pathway" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];

edge [fontname="Arial", fontsize=10];

// Colors

bgcolor="#F1F3F4";

node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

edge [color="#EA4335"];

// Nodes

env_cues [label="Environmental Cues\n(Light, Nutrients, Stress)"];

receptors [label="Cellular Receptors"];

mapk [label="MAPK Cascade"];

global_reg [label="Global Regulators\n(e.g., Velvet Complex)"];

tf_activation [label="Activation of Pathway-Specific\nTranscription Factor"];

bgc_expression [label="Expression of Squamatic Acid BGC"];

squamatic_acid [label="Squamatic Acid\nProduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

env_cues -> receptors;

receptors -> mapk;

mapk -> global_reg;

global_reg -> tf_activation;

tf_activation -> bgc_expression;

bgc_expression -> squamatic_acid;

}

References

- 1. Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Barbatic acid - Wikipedia [en.wikipedia.org]

- 7. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Squamatic Acid: Molecular Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of squamatic acid, alongside an exploration of its potential biological activities and the experimental methodologies relevant to its study. As a naturally occurring depside found in lichens, squamatic acid presents an interesting subject for research in natural product chemistry and drug discovery.

Quantitative Data Summary

The fundamental molecular properties of squamatic acid are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₉ | [1][2] |

| Molecular Weight | 390.34 g/mol | [2] |

Experimental Protocols

Detailed experimental protocols for the specific isolation or synthesis of squamatic acid are not extensively documented in publicly available literature. However, based on its chemical nature as a lichen-derived depside, the following general methodologies are applicable and can be adapted for its study.

1. Isolation of Squamatic Acid from Lichen Sources

Squamatic acid is a secondary metabolite found in various lichen species. A general protocol for its extraction and purification would involve the following steps:

-

Sample Collection and Preparation:

-

Collect lichen material containing squamatic acid.

-

Thoroughly dry the collected lichen to remove moisture.

-

Grind the dried lichen into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered lichen material with a suitable organic solvent, such as acetone or diethyl ether. The choice of solvent is critical for selectively dissolving the desired depsides while minimizing the extraction of other cellular components.

-

The extraction is typically carried out over several hours to ensure complete recovery of the compound.

-

-

Purification:

-

Concentrate the resulting extract under reduced pressure to yield a crude residue.

-

Subject the crude extract to column chromatography using a silica gel or Sephadex stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing squamatic acid.

-

Pool the pure fractions and recrystallize the compound from an appropriate solvent system to obtain pure squamatic acid crystals.

-

2. General Synthesis of Depsides (as a proxy for Squamatic Acid Synthesis)

The chemical synthesis of depsides like squamatic acid is a complex process. A generalized approach would involve the esterification of two substituted benzoic acid moieties. The following is a conceptual workflow:

-

Protection of Functional Groups: Protect the reactive hydroxyl and carboxyl groups on the two precursor benzoic acid derivatives that will form the depside bond. This prevents unwanted side reactions.

-

Activation of the Carboxyl Group: Activate the carboxyl group of one of the benzoic acid derivatives to facilitate the esterification reaction. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride.

-

Esterification: React the activated benzoic acid derivative with the hydroxyl group of the second benzoic acid derivative to form the depside linkage.

-

Deprotection: Remove the protecting groups from the newly formed depside molecule to yield the final product, squamatic acid.

-

Purification: Purify the synthesized squamatic acid using techniques such as column chromatography and recrystallization.

Biological Activity and Potential Signaling Pathways

The biological activities of squamatic acid are not yet fully elucidated, but preliminary research suggests potential therapeutic applications, particularly in oncology.

Antitumor Potential

Squamatic acid has been identified as a compound with potential antitumor properties.[1] It has been suggested to inhibit the proliferation of various cancer cell lines in vitro, including liver cancer, lung adenocarcinoma, and leukemia cells.[1] The exact molecular mechanisms underlying this cytotoxic activity are still under investigation. One proposed mechanism is the potential influence on the biosynthesis of prostaglandins, which are involved in inflammation and cell proliferation.[1]

Workflow for Investigating Antitumor Mechanism

To further investigate the antitumor mechanism of squamatic acid, a logical experimental workflow could be as follows:

Caption: Experimental workflow for elucidating the antitumor mechanism of squamatic acid.

Potential Involvement in Metabolic Pathways

While not directly demonstrated for squamatic acid itself, extracts from natural sources with structural similarities have been shown to possess antibacterial properties by disrupting key metabolic pathways such as the tricarboxylic acid (TCA) cycle and fatty acid degradation. This suggests that squamatic acid could potentially exert its biological effects by interfering with cellular energy metabolism. Further research is required to explore this possibility.

Future Directions

The preliminary evidence for the biological activity of squamatic acid warrants further investigation. Future research should focus on:

-

Elucidating the specific signaling pathways modulated by squamatic acid in cancer cells.

-

Identifying the direct molecular targets of squamatic acid.

-

Conducting preclinical in vivo studies to evaluate the efficacy and safety of squamatic acid as a potential therapeutic agent.

-

Developing and optimizing synthetic routes to enable the production of larger quantities of squamatic acid for research and development.

This technical guide provides a foundational understanding of squamatic acid for researchers and professionals in drug development. The information presented highlights both the known properties and the significant potential for future discovery related to this natural product.

References

Spectroscopic Analysis of Squamatic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Squamatic Acid

Squamatic acid is a lichen metabolite with a complex aromatic structure. Accurate characterization of its chemical structure is crucial for understanding its biological activity and potential applications in drug development. Spectroscopic methods provide the necessary tools for detailed structural elucidation.

Chemical Structure:

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for squamatic acid based on the analysis of structurally related phenolic and depside compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Data for a Squamatic Acid-like Structure

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 12.0 | s | 2H | Carboxylic acid protons (-COOH) |

| 9.0 - 10.0 | s | 2H | Phenolic hydroxyl protons (-OH) |

| 6.0 - 7.0 | s | 2H | Aromatic protons (Ar-H) |

| 3.8 - 4.0 | s | 3H | Methoxy protons (-OCH₃) |

| 2.0 - 2.5 | s | 6H | Methyl protons (Ar-CH₃) |

Table 2: Representative ¹³C NMR Data for a Squamatic Acid-like Structure

| Chemical Shift (δ, ppm) | Assignment |

| 165 - 175 | Carboxylic acid carbons (-COOH) |

| 160 - 165 | Ester carbonyl carbon (-COO-) |

| 140 - 160 | Aromatic carbons attached to oxygen (C-O) |

| 110 - 130 | Aromatic carbons (C-H) |

| 100 - 110 | Quaternary aromatic carbons |

| 50 - 60 | Methoxy carbon (-OCH₃) |

| 15 - 25 | Methyl carbons (Ar-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data for a Squamatic Acid-like Structure

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3300 | Broad | O-H stretch (phenolic) |

| 3300 - 2500 | Very Broad | O-H stretch (carboxylic acid) |

| 3000 - 2850 | Medium | C-H stretch (aromatic and methyl) |

| 1750 - 1730 | Strong | C=O stretch (ester) |

| 1710 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1620 - 1580 | Medium | C=C stretch (aromatic) |

| 1250 - 1100 | Strong | C-O stretch (ester, ether, phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Representative Mass Spectrometry Data for Squamatic Acid

| m/z | Relative Intensity (%) | Assignment |

| 390 | 100 | [M]⁺ (Molecular Ion) |

| 372 | 20 | [M - H₂O]⁺ |

| 346 | 45 | [M - CO₂]⁺ |

| 196 | 60 | Fragment corresponding to one of the aromatic rings |

| 194 | 55 | Fragment corresponding to the other aromatic ring |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound like squamatic acid.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified squamatic acid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of squamatic acid (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: A dilute solution of squamatic acid is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Electrospray ionization (ESI) is a common choice for polar molecules like squamatic acid.

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like squamatic acid.

Caption: Workflow for the spectroscopic analysis of squamatic acid.

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of squamatic acid. For definitive structural assignment, the acquisition and interpretation of actual experimental data are indispensable.

Introduction to the biological potential of squamatic acid

An In-depth Technical Guide to the Biological Potential of Squamatic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squamatic acid (C₁₉H₁₈O₉) is a polyphenolic compound, specifically a β-orcinol depside, that is a secondary metabolite found in various lichen species, including those of the genera Cladonia and Usnea. Lichen secondary metabolites are known to possess a wide array of biological activities, and squamatic acid has emerged as a molecule of interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known biological potential of squamatic acid, with a primary focus on its anticancer properties. It includes available quantitative data, detailed experimental protocols for its extraction and evaluation, and visual representations of relevant biological pathways and workflows to support further research and drug development efforts.

Anticancer Potential

The most significant biological activity reported for squamatic acid is its potent cytotoxic effect against cancer cell lines. Research has demonstrated its ability to inhibit the proliferation of human cancer cells, suggesting its potential as a lead compound for the development of new anticancer drugs.[3]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of a potential anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The reported IC₅₀ values for squamatic acid against specific human cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 0.31 | [4] |

| HGC | Gastric Cancer | 35.14 | [4] |

Antimicrobial and Antioxidant Potential

While many lichen-derived depsides exhibit significant antimicrobial and antioxidant activities, specific quantitative data for purified squamatic acid is not extensively documented in the current literature.[5] Extracts from lichens containing squamatic acid have shown antimicrobial effects, but the activity is not attributed to squamatic acid alone.[1] Further research is required to isolate and quantify the specific contributions of squamatic acid to these biological effects. The tables below are presented as templates for future research endeavors.

Quantitative Data: Antimicrobial Activity (Template)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Test Organism | Strain | MIC Value (µg/mL) | Citation |

| Staphylococcus aureus | ATCC 29213 | Data not available | |

| Escherichia coli | ATCC 25922 | Data not available | |

| Candida albicans | ATCC 90028 | Data not available |

Quantitative Data: Antioxidant Capacity (Template)

Antioxidant capacity can be measured using various assays, such as DPPH radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC).

| Assay | Measurement | Result | Citation |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | Data not available | |

| FRAP | µmol Fe²⁺/g | Data not available | |

| ORAC | µmol TE/g | Data not available |

Signaling Pathways in Cancer

While the precise molecular mechanisms of squamatic acid have not been fully elucidated, its potent cytotoxic activity against cancer cells strongly suggests the involvement of key signaling pathways that regulate cell death and proliferation.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Anticancer agents frequently exert their effects by inducing apoptosis in malignant cells. This can occur through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as Caspase-3, which execute the final stages of cell death.[6][7]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation.[8][9] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[7] Bioactive compounds that can inhibit the NF-κB pathway are therefore considered promising candidates for anticancer and anti-inflammatory drug development. The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and degradation of the inhibitor IκBα, which allows the p65/p50 dimer to translocate to the nucleus and activate target gene expression.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of the biological potential of squamatic acid. The following sections detail common methodologies for extraction, and for assessing anticancer, antimicrobial, and antioxidant activities.

General Experimental Workflow

The investigation of natural products like squamatic acid follows a logical workflow, from sourcing and extraction to purification and comprehensive biological screening.

Protocol 1: Extraction and Isolation of Squamatic Acid

This protocol describes a general method for extracting depsides like squamatic acid from lichen material.

-

Sample Preparation: Air-dry the collected lichen thalli and grind them into a fine powder.

-

Maceration/Soxhlet Extraction:

-

Filtration and Concentration: Filter the resulting mixture to remove solid lichen debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[10]

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone).[12]

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest and recrystallize from an appropriate solvent system (e.g., cyclohexane/ethyl acetate) to obtain pure squamatic acid crystals.[12]

-

-

Characterization: Confirm the identity and purity of the isolated squamatic acid using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and comparison with literature data.

Protocol 2: In Vitro Anticancer MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[2][13]

-

Cell Culture: Culture human cancer cells (e.g., HepG2) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Trypsinize adherent cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare a stock solution of squamatic acid in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2][15]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Antimicrobial Broth Microdilution Assay (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3][16]

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[3]

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of squamatic acid in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.[14]

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of squamatic acid at which there is no visible turbidity (growth) of the microorganism.[16]

Protocol 4: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4][17]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.[4]

-

Sample Preparation: Prepare a stock solution of squamatic acid and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent. Create a series of dilutions.

-

Reaction: In a 96-well plate or cuvettes, mix a volume of the sample dilution with an equal volume of the DPPH working solution.[4]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of the purple color.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 5: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron.[1][18]

-

Reagent Preparation: Prepare the FRAP reagent fresh by mixing:

-

10 parts of 300 mM Acetate buffer (pH 3.6)

-

1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

1 part of 20 mM FeCl₃·6H₂O solution Warm the reagent to 37°C before use.[1]

-

-

Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 1000 µM).

-

Reaction: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150 µL).

-

Incubation: Incubate the mixture at 37°C for a defined period (typically 4-10 minutes).[1][19]

-

Absorbance Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

-

Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µmol of Fe²⁺ equivalents per gram or liter of sample.

Protocol 6: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[20][21]

-

Reagent Preparation: Prepare solutions of a fluorescent probe (fluorescein), a peroxyl radical generator (AAPH), and a standard antioxidant (Trolox). All solutions are typically made in a phosphate buffer (pH 7.4).[21]

-

Assay Setup: In a 96-well black microplate, add the fluorescein solution followed by either the sample, Trolox standard, or a buffer blank.[22]

-

Incubation: Incubate the plate at 37°C for approximately 15-30 minutes.

-

Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the decay of fluorescence every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).[22]

-

Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank. Plot the net AUC of the Trolox standards against their concentrations to create a standard curve. The ORAC value of the sample is then calculated from this curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter.

Conclusion

Squamatic acid, a depside isolated from lichens, demonstrates significant biological potential, most notably as a potent anticancer agent with sub-micromolar efficacy against hepatocellular carcinoma cells. While its antimicrobial and antioxidant properties require further quantitative investigation, its classification as a lichen-derived phenolic compound suggests that such activities are highly probable. The detailed protocols and pathway diagrams provided in this guide serve as a robust framework for researchers and drug development professionals to systematically explore the therapeutic applications of this promising natural product. Future studies should focus on elucidating its precise mechanisms of action, evaluating its in vivo efficacy and safety, and exploring its full spectrum of biological activities.

References

- 1. ultimatetreat.com.au [ultimatetreat.com.au]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. merckmillipore.com [merckmillipore.com]

- 16. protocols.io [protocols.io]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. Oxygen radical absorbance capacity (ORAC) assay [bio-protocol.org]

- 21. mdpi.com [mdpi.com]

- 22. cellbiolabs.com [cellbiolabs.com]

Preliminary Screening of Squamatic Acid Bioactivity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squamatic acid, a secondary metabolite derived from lichens, represents a class of natural products with potential therapeutic value. As with many lichen-derived compounds, its bioactivity is not yet extensively characterized. This technical guide provides a framework for the preliminary in vitro screening of squamatic acid, focusing on its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. While comprehensive quantitative data for squamatic acid remains limited in published literature, this document consolidates available qualitative information and presents detailed, standardized experimental protocols for key bioassays. Methodologies for DPPH radical scavenging, nitric oxide inhibition, broth microdilution for minimum inhibitory concentration (MIC), and MTT cytotoxicity assays are described in detail to facilitate further research. Additionally, this guide includes workflow diagrams and a representation of a key inflammatory signaling pathway to provide both practical guidance and theoretical context for researchers investigating the therapeutic potential of squamatic acid.

Introduction

Lichens produce a diverse array of secondary metabolites, many of which are unique to the symbiotic relationship between fungi and algae or cyanobacteria. These compounds, including depsides like squamatic acid, have garnered interest for their potential pharmacological activities.[1] Preliminary studies suggest that lichen-derived molecules possess antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[2][3]

Squamatic acid has been specifically noted for its antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[2] Furthermore, a lichen extract containing squamatic acid along with usnic acid demonstrated activity against Staphylococcus epidermidis and Enterococcus faecium.[4] However, a significant gap exists in the literature regarding specific quantitative data (e.g., IC50 or MIC values) for its broader bioactivities. This guide aims to bridge that gap by providing the necessary protocols and conceptual frameworks to conduct a thorough preliminary screening.

Summary of Known Bioactivities

The available data on squamatic acid's bioactivity is largely qualitative. The table below summarizes the current findings. Further research is required to quantify these effects and explore a wider range of biological targets.

| Bioactivity Category | Target/Organism | Result | Quantitative Data (IC50/MIC) |

| Antimicrobial | Methicillin-Resistant Staphylococcus aureus (MRSA) | Inhibitory Efficacy | Not Reported |

| Staphylococcus epidermidis | Active (in extract) | Not Reported | |

| Enterococcus faecium | Active (in extract) | Not Reported | |

| Antioxidant | - | Not Specifically Reported | Not Available |

| Anti-inflammatory | - | Not Specifically Reported | Not Available |

| Cytotoxic | - | Not Specifically Reported | Not Available |

Experimental Protocols for Bioactivity Screening

The following sections detail standardized protocols for assessing the primary bioactivities of squamatic acid.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[5] The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is reduced in the presence of an antioxidant, causing a color change from purple to yellow, which is measured spectrophotometrically.[6]

Materials:

-

Squamatic acid

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or ethanol), spectrophotometric grade

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be prepared fresh and protected from light.

-

Preparation of Test Compound: Prepare a stock solution of squamatic acid (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Preparation of Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox, mirroring the concentrations of the test compound.

-

Assay Protocol: a. Add 100 µL of the various concentrations of squamatic acid or the positive control to triplicate wells of a 96-well plate. b. Add 100 µL of methanol to control wells (A_control). c. Initiate the reaction by adding 100 µL of the DPPH working solution to all wells. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100

-

Data Analysis: Plot the percentage of scavenging activity against the concentration of squamatic acid to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[7] The amount of nitrite, a stable product of NO, is measured using the Griess reagent.[8]

Materials:

-

Squamatic acid

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various non-toxic concentrations of squamatic acid for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NOS inhibitor).

-

Inflammation Induction: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM). c. Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

-

Data Analysis: Plot the percentage of inhibition against the concentration of squamatic acid to determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

-

Squamatic acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standard antibiotic (e.g., vancomycin for Gram-positive, gentamicin for Gram-negative)

-

0.5 McFarland standard

Procedure:

-

Preparation of Test Compound: Dissolve squamatic acid in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in CAMHB directly in a 96-well plate.

-

Preparation of Inoculum: a. Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the final bacterial inoculum to each well containing the squamatic acid dilutions. The final volume in each well should be 100-200 µL.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of squamatic acid at which no visible turbidity (bacterial growth) is observed.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]

Materials:

-

Squamatic acid

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Appropriate cell culture medium with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Doxorubicin (positive control)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of squamatic acid. Include a vehicle control and a positive control (doxorubicin).

-

Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Data Analysis: Plot the percentage of viability against the concentration of squamatic acid to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations: Workflows and Pathways

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens [mdpi.com]

- 3. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lichens in Pharmacological Action: What Happened in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Squamatic Acid in Lichen Species: A Technical Guide to Natural Abundance and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of squamatic acid, a secondary metabolite found in various lichen species, with a focus on quantitative data and analytical methodologies. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this bioactive compound.

Natural Abundance of Squamatic Acid

Squamatic acid is a depsidone that is characteristic of several lichen species, most notably within the genus Cladonia. Its concentration can vary significantly depending on the species, the specific part of the lichen thallus, and potentially environmental factors. The following table summarizes the quantitative distribution of squamatic acid in various Cladonia species, as reported by Archer (1981). The data is presented as a percentage of the air-dried weight of the lichen material.

| Lichen Species | Thallus Section | Squamatic Acid (% w/w) | Reference |

| Cladonia merochlorophaea var. merochlorophaea | 1 (Primary Squamules) | 0.0 | Archer, 1981 |

| 2 (Lower Podetia) | 0.0 | Archer, 1981 | |

| 3 (Upper Podetia) | 0.0 | Archer, 1981 | |

| 4 (Scyphi) | 0.0 | Archer, 1981 | |

| Cladonia merochlorophaea var. merochlorophaea (chem. var.) | 1 (Primary Squamules) | 0.0 | Archer, 1981 |

| 2 (Lower Podetia) | 0.0 | Archer, 1981 | |

| 3 (Upper Podetia) | 0.0 | Archer, 1981 | |

| 4 (Scyphi) | 0.0 | Archer, 1981 | |

| Cladonia cryptochlorophaea | 1 (Primary Squamules) | 0.0 | Archer, 1981 |

| 2 (Lower Podetia) | 0.0 | Archer, 1981 | |

| 3 (Upper Podetia) | 0.0 | Archer, 1981 | |

| 4 (Scyphi) | 0.0 | Archer, 1981 | |

| Cladonia staufferi | 1 (Primary Squamules) | 0.0 | Archer, 1981 |

| 2 (Lower Podetia) | 0.0 | Archer, 1981 | |

| 3 (Upper Podetia) | 0.0 | Archer, 1981 | |

| 4 (Scyphi) | 0.0 | Archer, 1981 | |

| Cladonia sp. | 1 (Primary Squamules) | 0.0 | Archer, 1981 |

| 2 (Lower Podetia) | 0.0 | Archer, 1981 | |

| 3 (Upper Podetia) | 0.0 | Archer, 1981 | |

| 4 (Scyphi) | 0.0 | Archer, 1981 | |

| Cladonia chlorophaea | 1 (Primary Squamules) | 0.0 | Archer, 1981 |

| 2 (Lower Podetia) | 0.0 | Archer, 1981 | |

| 3 (Upper Podetia) | 0.0 | Archer, 1981 | |

| 4 (Scyphi) | 0.0 | Archer, 1981 | |

| Cladonia cervicornis subsp. verticillata | 1 (Primary Squamules) | 0.0 | Archer, 1981 |

| 2 (Lower Podetia) | 0.0 | Archer, 1981 | |

| 3 (Upper Podetia) | 0.0 | Archer, 1981 | |

| 4 (Scyphi) | 0.0 | Archer, 1981 | |

| Cladonia crispata | Present | Not Quantified | [1] |

| Cladonia graciliformis | Present | Not Quantified | [1] |

| Cladonia uncialis | Present (inconstant) | Not Quantified | |

| Cladonia strepsilis | Present | Not Quantified | [2] |

Note: The study by Archer (1981) focused on the quantitative distribution of several lichen compounds, and for the analyzed sections of the specific Cladonia species listed, squamatic acid was not detected. However, other sources confirm the presence of squamatic acid in the genus Cladonia. The lack of quantitative data in many instances highlights the need for further research in this area.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of squamatic acid from lichen samples. These protocols are based on established methods for the analysis of lichen secondary metabolites.

Extraction of Squamatic Acid

Objective: To extract squamatic acid and other secondary metabolites from dried lichen thalli.

Materials:

-

Dried and ground lichen material (e.g., Cladonia species)

-

Acetone (analytical grade)

-

Methanol (analytical grade)

-

Sonicator

-

Centrifuge

-

Rotary evaporator

-

Glass vials

Procedure:

-

Weigh approximately 1 gram of dried and ground lichen material and place it in a glass vial.

-

Add 10 mL of acetone to the vial.

-

Sonicate the mixture for 15-20 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

-